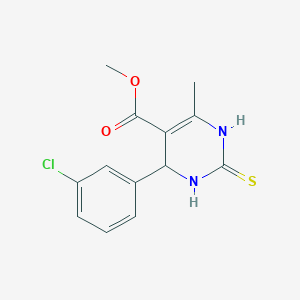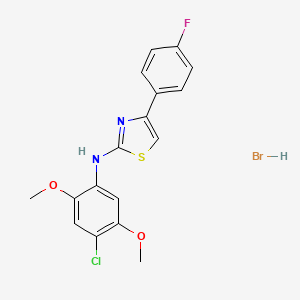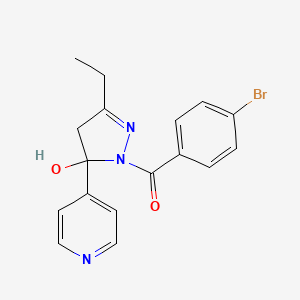
1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. This compound is a pyrazolone derivative that has been synthesized through various methods and has been the subject of extensive research due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves its ability to inhibit the activity of specific enzymes, including PKC and COX-2. This inhibition results in a decrease in the production of inflammatory mediators, which may lead to a reduction in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol have been studied extensively. It has been shown to have anti-inflammatory effects, as well as potential anti-cancer properties. Additionally, it has been shown to have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its ability to inhibit specific enzymes involved in inflammation and cancer progression. However, limitations include the need for further research to fully understand its mechanisms of action and potential side effects.
Orientations Futures
For research on 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol include further studies on its potential anti-inflammatory and anti-cancer properties, as well as its potential neuroprotective effects. Additionally, research on its potential side effects and toxicity is needed to fully understand its safety profile. Further studies on its mechanism of action may also lead to the development of more effective treatments for inflammatory and neurodegenerative diseases.
In conclusion, 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is a compound that has gained significant attention in the scientific community due to its potential applications in biological research. Its ability to inhibit specific enzymes involved in inflammation and cancer progression make it a promising candidate for the development of new treatments for these diseases. However, further research is needed to fully understand its mechanisms of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been achieved through various methods, including the reaction of 4-bromobenzoyl chloride with ethyl acetoacetate and 4-pyridinecarboxaldehyde in the presence of a base. Other methods include the reaction of 4-bromobenzoyl chloride with ethyl acetoacetate and 4-pyridinecarboxylic acid in the presence of a catalyst.
Applications De Recherche Scientifique
1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been used in various scientific research applications, including as a potential anti-inflammatory agent, as well as a potential inhibitor of protein kinase C (PKC). It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Propriétés
IUPAC Name |
(4-bromophenyl)-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-2-15-11-17(23,13-7-9-19-10-8-13)21(20-15)16(22)12-3-5-14(18)6-4-12/h3-10,23H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDHSWCODJQODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=NC=C2)O)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromophenyl)-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4889794.png)

![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889805.png)
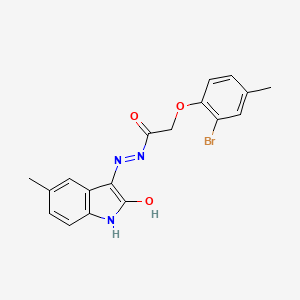
![3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889827.png)
![5-(4-iodophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4889849.png)
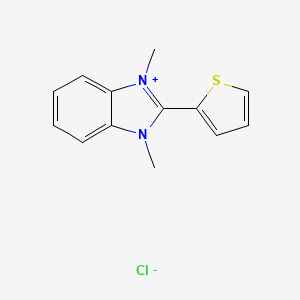
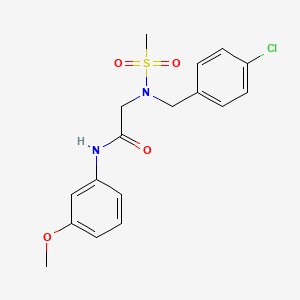
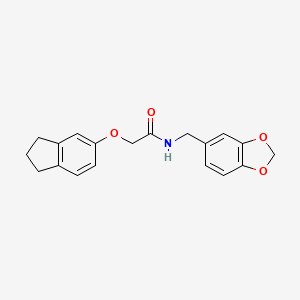

![methyl 3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4889892.png)
![1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4889896.png)
